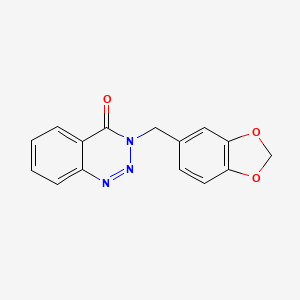

![molecular formula C15H10BrF3N4S B2529118 5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 499795-95-8](/img/structure/B2529118.png)

5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including potential antitumor activities. The papers provided discuss the synthesis and structural analysis of related compounds, which can offer insights into the synthesis, molecular structure, and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start with a brominated or chlorinated precursor which undergoes nucleophilic substitution reactions. For instance, the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involves the reaction of 2-bromo-5-amino-1,3,4-thiadiazole with diketene, followed by cyclocondensation and displacement of bromo substituents with primary or secondary amines . Similarly, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine includes cyclization, chlorination, and nucleophilic substitution reactions . These methods suggest that the synthesis of the compound may also involve similar strategies, utilizing brominated intermediates and nucleophilic substitutions to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, MS, elemental analysis, and single-crystal X-ray diffraction . X-ray diffraction analysis, in particular, has revealed that these molecules can assume planar conformations, with some exceptions such as the fluorine atoms . The detailed molecular geometry, including bond lengths and angles, can be determined through these analyses, which is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For example, the chemoselective reaction of 2-bromo-6-chloro compound with dimethylamine suggests that the bromo group in the 2-position is more reactive towards nucleophilic substitution . This information can be extrapolated to predict the reactivity of the bromo group in the compound of interest, which may also undergo selective reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the papers do not provide explicit data on the physical and chemical properties of the compound "this compound", the properties of similar compounds can offer some insights. The solubility, melting points, and stability of these compounds can be influenced by their molecular structure, particularly the presence of halogen substituents and the planarity of the molecule . The trifluoromethyl group is known to impart unique chemical properties such as increased lipophilicity and metabolic stability, which could be relevant for the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Efficient Synthesis of Novel Compounds : This compound has been used in the efficient synthesis of new azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing its versatility in creating novel chemical structures (Nikpour, Zarinabadi, & Saberi, 2012).

- Role in Synthesis of Antimicrobial Additives : Research has shown its application in synthesizing heterocyclic compounds with antimicrobial properties, especially when incorporated into polyurethane varnish and printing ink paste for surface coating (El‐Wahab et al., 2015).

- Creation of Thiazolo[4,5‐d]pyrimidine Derivatives : Its use in the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines and further reaction with isothiocyanates to form thiazolo[4,5-d] pyrimidine derivatives is notable (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Biological and Medicinal Applications

- Antimicrobial and Cytotoxic Activity : Studies have documented the synthesis of derivatives with significant antimicrobial and cytotoxic activities, highlighting its potential in pharmaceutical applications (Noolvi et al., 2014).

- Synthesis of Pyrazolo[1,5-a]pyrimidines for Antiviral and Anticancer Agents : The compound is instrumental in synthesizing pyrazolo[1,5-a]pyrimidines, which are evaluated for their potential as antiviral and anticancer agents (Jismy et al., 2020).

- Development of Anti-5-Lipoxygenase Agents : Research involving the synthesis of novel pyrazolopyrimidines derivatives indicates their efficacy as anticancer and anti-5-lipoxygenase agents, broadening the therapeutic scope of this compound (Rahmouni et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-3-2-4-9(5-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHXFNZORGBZTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

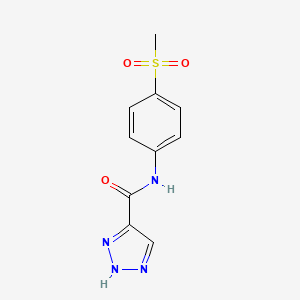

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)

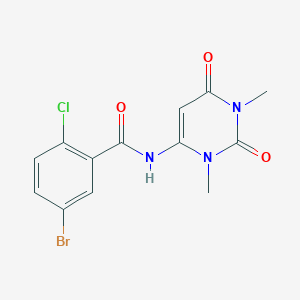

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)

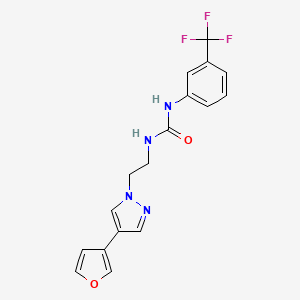

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)

![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)

![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)